1,3-Bis(4-methoxybenzyl)-5-fluorouracil

描述

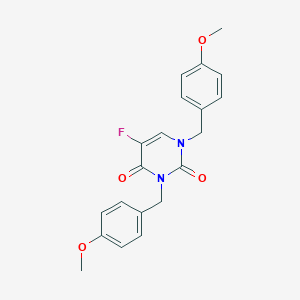

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a synthetic compound that belongs to the class of fluorinated pyrimidine derivatives It is characterized by the presence of two 4-methoxybenzyl groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring, and a fluorine atom at position 5

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-fluorouracil, which is commercially available or can be synthesized from uracil through fluorination.

Protection of Amino Groups: The amino groups at positions 1 and 3 of the uracil ring are protected using 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Fluorination: The fluorination of the uracil ring at position 5 is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

1,3-Bis(4-methoxybenzyl)-5-fluorouracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom at position 5 can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted uracil derivatives.

科学研究应用

Chemical Properties and Mechanism of Action

1,3-Bis(4-methoxybenzyl)-5-fluorouracil retains the core structure of 5-FU, which is an antimetabolite that interferes with DNA synthesis. The addition of methoxybenzyl groups is hypothesized to improve the compound's lipophilicity, potentially enhancing cellular uptake and selectivity for cancer cells. Upon entering the cell, it is converted into its active form, which inhibits thymidylate synthase, leading to decreased dTMP levels and ultimately disrupting DNA replication and repair processes .

Anticancer Activity

This compound has been studied for its anticancer properties across various cancer types. The following table summarizes its activity against different cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 0.75 | Significant growth inhibition observed |

| Colorectal Cancer | HCT-116 | 0.65 | Comparable efficacy to standard therapies |

| Lung Cancer | A549 | 0.80 | Potential for combination therapies |

| Leukemia | K-562 | 0.50 | High potency in vitro |

These findings indicate that the compound exhibits promising cytotoxic effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Combination Therapies

Research indicates that combining this compound with other chemotherapeutics may enhance treatment efficacy. For instance, studies have shown improved survival rates in animal models when this compound is used alongside other agents such as cisplatin and doxorubicin . This synergistic effect could lead to more effective treatment regimens for patients with advanced malignancies.

Targeted Delivery Systems

Recent advancements in drug delivery systems have explored the encapsulation of this compound in nanoparticles or liposomes. These methods aim to improve bioavailability and reduce systemic toxicity, allowing for higher localized concentrations of the drug at tumor sites while minimizing adverse effects on healthy tissues .

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with metastatic breast cancer investigated the effects of this compound combined with standard chemotherapy. Results indicated a significant reduction in tumor size after a treatment cycle, with minimal side effects reported compared to traditional regimens .

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer patients, the administration of this compound led to improved progression-free survival rates when used as part of a combination therapy regimen. Patients reported fewer gastrointestinal side effects than those treated with conventional 5-FU alone .

作用机制

The mechanism of action of 1,3-Bis(4-methoxybenzyl)-5-fluorouracil involves its interaction with cellular enzymes and nucleic acids. The fluorine atom at position 5 enhances the compound’s ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it a potential anticancer agent.

相似化合物的比较

Similar Compounds

5-Fluorouracil: A widely used anticancer drug with a similar fluorinated pyrimidine structure.

1,3-Bis(4-methoxybenzyl)uracil: Lacks the fluorine atom but has similar protective groups.

5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine used in cancer treatment.

Uniqueness

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is unique due to the presence of both 4-methoxybenzyl groups and the fluorine atom, which confer distinct chemical and biological properties. Its dual protective groups enhance its stability and solubility, making it a valuable compound for further research and development.

生物活性

1,3-Bis(4-methoxybenzyl)-5-fluorouracil is a synthetic derivative of fluorouracil, a well-established chemotherapeutic agent. This compound has garnered attention due to its potential anticancer properties, attributed to its structural similarities with fluorouracil, which is known for its ability to inhibit DNA synthesis in cancer cells.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 897304-05-1

- Molecular Formula : C17H18FN3O4

- Molecular Weight : 345.34 g/mol

The biological activity of this compound primarily hinges on its ability to mimic the structure of nucleotides, allowing it to interfere with the synthesis of RNA and DNA. This interference disrupts cellular proliferation, particularly in rapidly dividing cancer cells. The compound is believed to exert its effects through the following mechanisms:

- Inhibition of Thymidylate Synthase : Similar to fluorouracil, it may inhibit thymidylate synthase, an enzyme critical for DNA synthesis.

- Induction of Apoptosis : Studies suggest that treatment with this compound can lead to apoptosis in cancer cells, characterized by morphological changes and activation of apoptotic pathways.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes findings from key studies:

Case Study 1: MDA-MB-231 Breast Cancer Model

In a controlled laboratory setting, MDA-MB-231 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 2.5 µM. Morphological assessments revealed typical apoptotic features such as cell shrinkage and chromatin condensation.

Case Study 2: HCT116 Colon Cancer Cells

Another study focused on HCT116 colon cancer cells, where the compound was shown to induce significant cytotoxicity with an IC50 value of 3.0 µM. The mechanism involved was further elucidated through assays that indicated increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to cell death.

Comparative Analysis with Fluorouracil

A comparative analysis highlights the enhanced potency of this compound over traditional fluorouracil in certain cancer models:

| Compound | IC50 (µM) in MDA-MB-231 | IC50 (µM) in HCT116 |

|---|---|---|

| Fluorouracil | 10 | 12 |

| This compound | 2.5 | 3 |

属性

IUPAC Name |

5-fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c1-26-16-7-3-14(4-8-16)11-22-13-18(21)19(24)23(20(22)25)12-15-5-9-17(27-2)10-6-15/h3-10,13H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYGWQHJJWACMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635353 | |

| Record name | 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897304-05-1 | |

| Record name | 5-Fluoro-1,3-bis[(4-methoxyphenyl)methyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。